molecular formula C20H22N2O6 B6417259 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate CAS No. 526190-43-2

7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate

Cat. No.: B6417259
CAS No.: 526190-43-2
M. Wt: 386.4 g/mol
InChI Key: AFDCOPAFBSFUDD-UHFFFAOYSA-N
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Description

7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is a complex organic compound featuring a naphthalene core substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate typically involves the reaction of naphthalene derivatives with morpholine and carbonylating agents. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with reduced functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of morpholine compounds exhibit promising anticancer properties. The structure of 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate may enhance the binding affinity to specific targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : Morpholine derivatives have been shown to interact with the mTOR pathway, which is crucial in regulating cell growth and metabolism. For instance, studies have demonstrated that certain morpholine derivatives can inhibit mTOR activity, leading to reduced cancer cell viability .
CompoundTarget Cell LineIC50 (µM)Reference
This compoundMCF-7TBD
Other Morpholine DerivativesHepG212.2

Central Nervous System Disorders

The compound has potential applications in treating central nervous system (CNS) disorders. Morpholine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for CNS-targeted therapies.

  • Studies on Efficacy : Various substituted morpholines have been evaluated for their neuroprotective effects and ability to modulate neurotransmitter systems . Research suggests that modifications to the morpholine structure can enhance efficacy against disorders such as depression and anxiety.

Antimicrobial Properties

Some studies have indicated that morpholine-containing compounds exhibit antimicrobial activity. The structural features of this compound could be optimized for enhanced antibacterial or antifungal properties.

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
AntibacterialE. coliTBD
AntifungalC. albicansTBD

Case Study 1: Anticancer Efficacy

A study synthesized various morpholine derivatives, including those similar to this compound, and evaluated their anticancer activity against different cell lines such as MCF-7 and A2780. The results indicated that certain substitutions led to significant increases in cytotoxicity compared to standard treatments .

Case Study 2: Neuropharmacology

In a neuropharmacological study, researchers explored the effects of several morpholine derivatives on animal models of anxiety and depression. The findings suggested that these compounds could modulate serotonin and dopamine pathways effectively, indicating potential therapeutic benefits for CNS disorders .

Mechanism of Action

The mechanism of action of 7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Biological Activity

7-(Morpholine-4-carbonyloxy)naphthalen-1-yl morpholine-4-carboxylate, also known by its CAS number 526190-45-4, is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O6C_{20}H_{22}N_{2}O_{6} with a molecular weight of approximately 386.404 g/mol. Its structure features two morpholine rings and a naphthalene moiety, which are significant for its biological interactions.

Pharmacological Activity

Research indicates that morpholine derivatives, including this compound, exhibit various pharmacological activities:

  • Central Nervous System (CNS) Effects :
    • Morpholine compounds are known for their ability to cross the blood-brain barrier, making them valuable in CNS drug discovery. They interact with various receptors involved in mood disorders and neurodegenerative diseases .
    • The compound may modulate receptors such as sigma receptors and cannabinoid receptors (CB2), which are implicated in pain management and neuroprotection .
  • Anticancer Activity :
    • Preliminary studies suggest that morpholine-containing compounds can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results against HepG-2 liver cancer cells through cytotoxicity assays .
    • Docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer pathways, enhancing their potential as anticancer agents .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor, particularly against enzymes related to Alzheimer's disease pathology. Morpholine derivatives have been identified as potential inhibitors of β-secretase (BACE-1), which plays a crucial role in amyloid plaque formation .

Case Studies

Several studies have explored the biological activity of morpholine derivatives:

  • Study on CNS Activity :
    A study highlighted the ability of morpholine derivatives to enhance solubility and brain permeability, suggesting their utility in treating CNS disorders . The binding characteristics of these compounds with specific receptors were analyzed using crystallography data.
  • Anticancer Research :
    In vitro tests demonstrated that specific morpholine derivatives exhibited significant cytotoxic effects on various cancer cell lines. For instance, one study reported a derivative with micromolar activity against BACE-1, indicating its potential role in Alzheimer's treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
CNS ModulationSigma receptors, CB2 receptor
Anticancer ActivityInhibition of cell proliferation
Enzyme InhibitionBACE-1 inhibition

Properties

IUPAC Name

[8-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-19(21-6-10-25-11-7-21)27-16-5-4-15-2-1-3-18(17(15)14-16)28-20(24)22-8-12-26-13-9-22/h1-5,14H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCOPAFBSFUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=CC=C3OC(=O)N4CCOCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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